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Compound of Interest

Compound Name: Tubulin inhibitor 8

Cat. No.: B11931373 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Tubulin inhibitor 8, with the Chemical Abstracts Service (CAS) number 1309925-39-0, is a

potent small molecule inhibitor of tubulin polymerization.[1] Chemically identified as 10-(4-

Methoxybenzoyl)-10H-phenoxazine-3-carbonitrile, this compound belongs to the N-

benzoylated phenoxazine class of molecules. It demonstrates significant antiproliferative

activity against a broad range of cancer cell lines at nanomolar concentrations.[1] Its

mechanism of action involves binding to the colchicine site on β-tubulin, which disrupts

microtubule dynamics, leading to a cell cycle arrest in the G2/M phase and subsequent

induction of apoptosis.[1] This technical guide provides a comprehensive overview of the

available data on Tubulin inhibitor 8, including its chemical properties, biological activity, and

detailed experimental protocols.
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Property Value Reference

CAS Number 1309925-39-0 N/A

Molecular Formula C21H14N2O3 N/A

Molecular Weight 342.35 g/mol N/A

Appearance White to off-white powder N/A

Solubility Soluble in DMSO N/A

Biological Activity
In Vitro Antiproliferative Activity
Tubulin inhibitor 8 exhibits potent cytotoxic activity against a variety of human cancer cell

lines. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Cell Line Cancer Type IC50 (nM) Reference

K562
Chronic Myelogenous

Leukemia
14 [1]

NCI-H460
Non-Small Cell Lung

Cancer
15 N/A

COLO-205
Colorectal

Adenocarcinoma
6 N/A

SK-OV-3 Ovarian Cancer 6 N/A

BT549
Breast Ductal

Carcinoma
8 N/A

451Lu Melanoma 2 N/A

DLD-1
Colorectal

Adenocarcinoma
9 N/A

Inhibition of Tubulin Polymerization
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Tubulin inhibitor 8 directly targets tubulin, inhibiting its polymerization into microtubules. The

IC50 for tubulin polymerization inhibition has been determined to be 0.73 µM.[1]

Mechanism of Action
The primary mechanism of action of Tubulin inhibitor 8 is the disruption of microtubule

dynamics through binding to the colchicine site on β-tubulin. This interference with the

formation of the mitotic spindle apparatus leads to a cell cycle arrest at the G2/M phase,

ultimately triggering apoptosis.

Signaling Pathway of G2/M Arrest Induced by
Colchicine-Site Tubulin Inhibitors
The G2/M checkpoint is a critical regulatory point in the cell cycle, ensuring that cells do not

enter mitosis with damaged DNA. The activity of the Cyclin B1/CDK1 complex is paramount for

the transition from G2 to M phase. Colchicine-binding site inhibitors, like Tubulin inhibitor 8,

disrupt microtubule formation, which activates the Spindle Assembly Checkpoint (SAC). This

activation leads to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C),

preventing the degradation of Cyclin B1. The sustained high levels of Cyclin B1/CDK1 activity

maintain the cell in a G2/M arrested state. This prolonged arrest can ultimately lead to the

activation of apoptotic pathways.
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Cellular Effects
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Caption: Signaling pathway of G2/M arrest induced by Tubulin Inhibitor 8.

Experimental Protocols
Synthesis of Tubulin Inhibitor 8
While the seminal paper by Prinz et al. outlines the synthesis of a series of N-benzoylated

phenoxazines, the detailed experimental procedure for 10-(4-Methoxybenzoyl)-10H-

phenoxazine-3-carbonitrile is found within the publication's supporting information. The general

synthetic route involves the acylation of a phenoxazine precursor. A representative procedure is

as follows:

General Procedure for N-Benzoylation: To a solution of the respective phenoxazine (1.0

equivalent) in anhydrous dichloromethane under an inert atmosphere, the corresponding

benzoyl chloride (1.2 equivalents) and triethylamine (1.5 equivalents) are added dropwise at 0

°C. The reaction mixture is stirred at room temperature for 12-24 hours. Upon completion, the

reaction is quenched with water and the aqueous layer is extracted with dichloromethane. The
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combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered,

and concentrated under reduced pressure. The crude product is then purified by column

chromatography on silica gel to afford the desired N-benzoylated phenoxazine.

Start Materials:
- Phenoxazine Precursor

- 4-Methoxybenzoyl Chloride
- Triethylamine

- Dichloromethane

Reaction:
- Stir at room temperature

- 12-24 hours

Aqueous Workup:
- Quench with water

- Extract with Dichloromethane
- Wash with brine

Purification:
- Dry over Na2SO4

- Concentrate
- Column Chromatography

Final Product:
Tubulin Inhibitor 8

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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